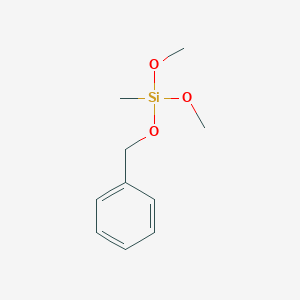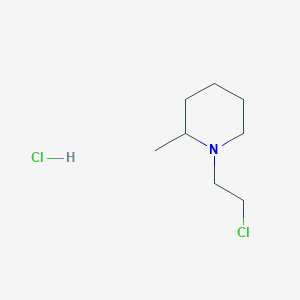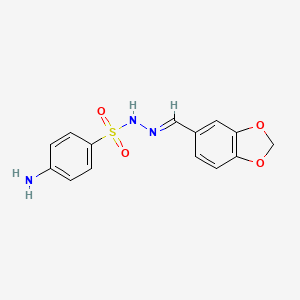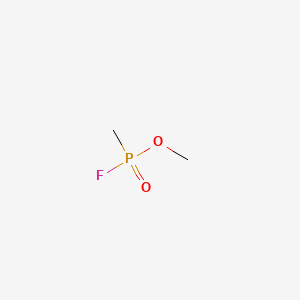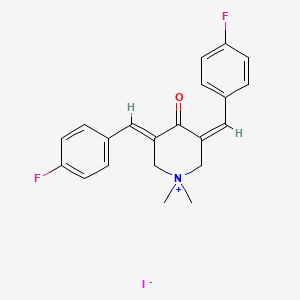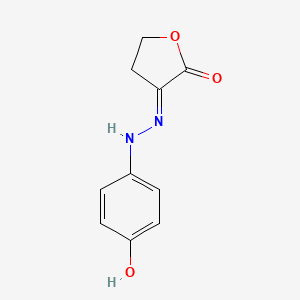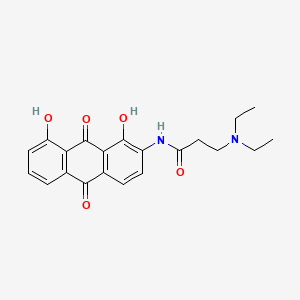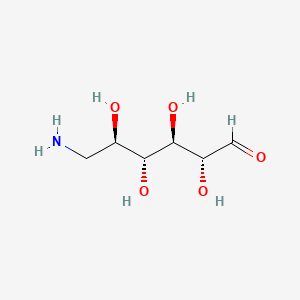
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a cyclohexane ring with two carboxylate groups in the cis configuration The ethyl group is attached to one of the carboxylate groups, while the hydrogen is attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate typically involves the esterification of cis-cyclohexane-1,2-dicarboxylic acid. One common method is to react the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
cis-Cyclohexane-1,2-dicarboxylic acid+EthanolH2SO4Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diacid.
Reduction: Reduction can lead to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: cis-Cyclohexane-1,2-dicarboxylic acid.
Reduction: cis-Cyclohexane-1,2-dimethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound can be used in the production of polymers and resins, where its ester functionality is valuable.
Mécanisme D'action
The mechanism of action of ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate in various reactions involves the interaction of its ester and carboxylate groups with different reagents. For example, in esterification reactions, the carbonyl carbon of the ester group is attacked by nucleophiles, leading to the formation of new bonds. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions.
Comparaison Avec Des Composés Similaires
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl hydrogen (1)-trans-cyclohexane-1,2-dicarboxylate: Similar structure but with the carboxylate groups in the trans configuration.
Ethyl hydrogen (1)-cis-cyclohexane-1,3-dicarboxylate: Similar structure but with carboxylate groups at the 1,3-positions instead of 1,2.
The uniqueness of this compound lies in its specific configuration and the presence of both ester and carboxylate functionalities, which make it versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
76756-35-9 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(1R,2S)-2-ethoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m1/s1 |
Clé InChI |
XGRJGTBLDJAHTL-SFYZADRCSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CCCC[C@H]1C(=O)O |
SMILES canonique |
CCOC(=O)C1CCCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




